molecular formula C6H10N2S B1419799 Methyl-(1-thiazol-2-yl-ethyl)-amine CAS No. 933682-50-9

Methyl-(1-thiazol-2-yl-ethyl)-amine

Cat. No. B1419799
M. Wt: 142.22 g/mol
InChI Key: LQNHSIORGPFNFA-UHFFFAOYSA-N
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Description

“Methyl-(1-thiazol-2-yl-ethyl)-amine” is a chemical compound with the molecular formula C6H10N2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of “Methyl-(1-thiazol-2-yl-ethyl)-amine” and similar compounds often involves the linkage of a 2-pyridyl ring with thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties . The structures of the synthesized derivatives are usually confirmed using 1H-NMR, 13C-NMR, and MS methods .


Molecular Structure Analysis

The molecular structure of “Methyl-(1-thiazol-2-yl-ethyl)-amine” can be confirmed by various methods such as X-ray crystallography . The compound has a unique spatial arrangement due to its heterocyclic nature .

Scientific Research Applications

Synthesis and Antimicrobial Activities

New Approaches in Thiazole Derivatives Synthesis The reactivity of various thiazole derivatives, including Methyl-(1-thiazol-2-yl-ethyl)-amine, has been explored for synthesizing a range of compounds with potential antimicrobial properties. These compounds were tested against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as fungal strains such as Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showcasing their relevance in the field of antimicrobial research (Wardkhan et al., 2008).

Synthetic and Biological Studies of Thiazolo[3,2-a]pyrimidine Derivatives Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate derivatives, derived from thiazole analogs, were synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains. They were also examined for antifungal activity against multiple fungal strains, suggesting their significance in developing new antimicrobial agents (Patel & Patel, 2017).

Enzyme Inhibition and Glucose Regulation

Molecular Docking and Glucosidase Inhibition Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized from N-arylthiazole-2-amines and showcased significant inhibition towards α-glucosidase and β-glucosidase, indicating their potential in regulating glucose levels and managing diabetes-related conditions (Babar et al., 2017).

Dual-Action Hypoglycemic Agents A series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as glucokinase activators, with some compounds found to be potent dual-acting hypoglycemic agents, indicating their potential in diabetes treatment (Song et al., 2011).

Heterocyclic Compound Synthesis

One-Pot Synthesis of Heterocycles Bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes were synthesized using a three-component reaction involving ethyl 2-methylthio-4-[(triphenylphosphanylidene)amino] thiazole-5-carboxylate. This method provides an effective synthesis of nitrogen-containing heterocycles, highlighting the versatility of thiazole derivatives in organic synthesis (Fang et al., 2013).

Future Directions

The future directions for the study of “Methyl-(1-thiazol-2-yl-ethyl)-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. It could also be interesting to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-methyl-1-(1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5(7-2)6-8-3-4-9-6/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNHSIORGPFNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(1-thiazol-2-yl-ethyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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